Fourfold vs. Twofold Reactive Handles: Comparison with 2,6-Dibromoanthraquinone for Cross-Coupling Density
2,3,6,7-Tetrabromoanthracene-9,10-dione contains four C–Br bonds at the 2,3,6,7 positions, representing a reactive handle density of 0.0076 mol Br per gram (4 Br / 523.8 g/mol) . In contrast, the widely used 2,6-dibromoanthraquinone (CAS 633-70-5) contains only two C–Br bonds, yielding a lower handle density of 0.0055 mol Br per gram (2 Br / 366.0 g/mol) . This 38% higher bromine loading per unit mass enables the construction of more extensively conjugated products in a single synthetic step, reducing the number of iterative coupling/deprotection sequences required.
| Evidence Dimension | Reactive Handle Density (C–Br bonds per gram of compound) |
|---|---|
| Target Compound Data | 0.0076 mol Br/g (4 Br atoms; MW 523.8 g/mol) |
| Comparator Or Baseline | 2,6-Dibromoanthraquinone: 0.0055 mol Br/g (2 Br atoms; MW 366.0 g/mol) |
| Quantified Difference | 38% higher reactive handle density (0.0076 vs. 0.0055 mol Br/g) |
| Conditions | Calculated from molecular formula; applicable to Pd-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira) where each C–Br is a potential reactive site. |
Why This Matters
For procurement in synthetic chemistry workflows, higher reactive handle density means fewer equivalents of building block are required per functionalization event, directly reducing material cost per coupling site and simplifying the synthesis of tetra-substituted anthracene derivatives.
